molecular formula C19H38 B085738 (1-Butylnonyl)cyclohexane CAS No. 13151-90-1

(1-Butylnonyl)cyclohexane

Cat. No.: B085738
CAS No.: 13151-90-1
M. Wt: 266.5 g/mol
InChI Key: VJBKZHIKOCIOPS-UHFFFAOYSA-N
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Description

(1-Butylnonyl)cyclohexane is a branched cyclohexane derivative with a butylnonyl substituent (C₄H₉-C₉H₁₈) attached to the cyclohexane ring. While specific data on this compound are absent in the provided evidence, its structure suggests properties typical of branched aliphatic cyclohexanes. Such compounds are often used in industrial applications, including lubricants, solvents, or intermediates in organic synthesis. The long alkyl chain (butylnonyl group) likely confers high hydrophobicity and low polarity, influencing solubility and reactivity .

Properties

CAS No.

13151-90-1

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

tridecan-5-ylcyclohexane

InChI

InChI=1S/C19H38/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3

InChI Key

VJBKZHIKOCIOPS-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CCCC)C1CCCCC1

Canonical SMILES

CCCCCCCCC(CCCC)C1CCCCC1

Synonyms

(1-Butylnonyl)cyclohexane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is extrapolated from evidence on structurally related cyclohexane derivatives:

Table 1: Key Properties of Cyclohexane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Properties References
(1-Butylnonyl)cyclohexane* C₁₉H₃₆ 264.5 Hypothetical: High hydrophobicity, low polarity, likely liquid at room temp.
Butylcyclohexane C₁₀H₂₀ 140.27 Boiling point ~175°C; used as solvent; interim health hazard thresholds noted
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Reactive alkylating agent; used in pharmaceuticals; safety protocols critical
1,3,5-Trimethylbenzene C₉H₁₂ 120.19 Higher γ∞ (activity coefficient) due to steric hindrance vs. compact cyclohexane
Cyclohexane C₆H₁₂ 84.16 Compact structure; lower γ∞ vs. hexane; used in solvent mixtures

Key Findings :

Branching and Steric Effects: Branched derivatives like this compound may exhibit lower activity coefficients (γ∞) compared to linear alkanes due to reduced molecular packing efficiency, as seen in cyclohexane vs. hexane comparisons . Steric hindrance from bulky substituents (e.g., isopropyl groups) increases γ∞ values, as observed in (1-methylethyl)benzene vs. 1,3,5-trimethylbenzene .

Solubility and Extraction Efficiency: Cyclohexane-based solvents (e.g., cyclohexane:butyl acetate mixtures) outperform n-hexane in extracting polar compounds, suggesting that this compound’s hydrophobicity might limit its utility in polar extractions .

Synthetic and Safety Considerations: Brominated derivatives (e.g., (Bromomethyl)cyclohexane) require stringent safety protocols due to reactivity and toxicity, implying similar precautions for halogenated analogs of this compound .

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